![molecular formula C21H23FN8 B1199906 5-Fluoro-1-[1-[[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-piperidinyl]benzotriazole](/img/structure/B1199906.png)
5-Fluoro-1-[1-[[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-piperidinyl]benzotriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-1-[1-[[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-piperidinyl]benzotriazole is a member of benzotriazoles.
Scientific Research Applications
Receptor Affinity and Selectivity
A study by Andersen et al. (1992) found that indoles substituted with 4-piperidinyl, related to the chemical structure , demonstrated high receptor affinity and selectivity. They showed a strong affinity for 5-HT2 receptors compared to dopamine D2 receptors and alpha 1 adrenoceptors. These compounds were synthesized as analogs of previously described indoles and indicated a higher selectivity for 5-HT2 receptors (Andersen et al., 1992).
Antiproliferative Activity
Prasad et al. (2009) investigated 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives, which share structural similarities with the chemical . These compounds were evaluated for antiproliferative activity against various carcinoma cells. The study highlighted the importance of the aromatic and heterocyclic moiety, with certain derivatives showing potent antiproliferative activity (Prasad et al., 2009).
Structure-Activity Relationship in Neuroleptic Agents
A study by Sato et al. (1978) synthesized a series of compounds including 1-(4-fluorophenyl)-4-(1-piperidinyl)-1-butanones, which are structurally related to the compound . These were found to have potent neuroleptic activity, comparable to haloperidol, a well-known antipsychotic drug. The study provides insight into the neuroleptic potential of such compounds (Sato et al., 1978).
Potential in Treating Alzheimer's Disease
Kepe et al. (2006) used a molecular imaging probe, structurally similar to the chemical , to quantify serotonin 1A (5-HT1A) receptor densities in the brains of Alzheimer's disease patients. This study suggests potential applications of similar compounds in the diagnosis and understanding of Alzheimer's disease (Kepe et al., 2006).
properties
Product Name |
5-Fluoro-1-[1-[[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-piperidinyl]benzotriazole |
|---|---|
Molecular Formula |
C21H23FN8 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
5-fluoro-1-[1-[[1-(2-phenylethyl)tetrazol-5-yl]methyl]piperidin-4-yl]benzotriazole |
InChI |
InChI=1S/C21H23FN8/c22-17-6-7-20-19(14-17)23-26-30(20)18-9-11-28(12-10-18)15-21-24-25-27-29(21)13-8-16-4-2-1-3-5-16/h1-7,14,18H,8-13,15H2 |
InChI Key |
IFIMIYHYVWTQAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2C3=C(C=C(C=C3)F)N=N2)CC4=NN=NN4CCC5=CC=CC=C5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




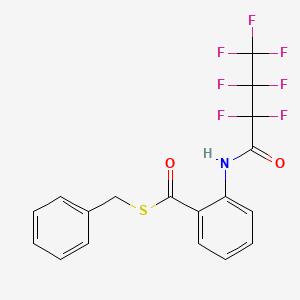
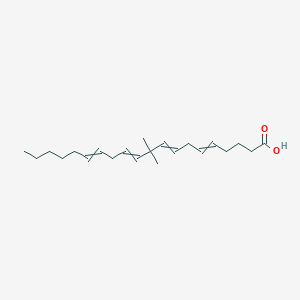
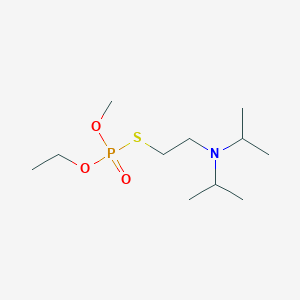
![Benzo[k]tetraphene-3,4-diol](/img/structure/B1199834.png)
![(5-Amino-3-triazolo[1,5-a]quinazolinyl)-(4-morpholinyl)methanone](/img/structure/B1199835.png)
![Benzo[c]phenanthridine](/img/structure/B1199836.png)
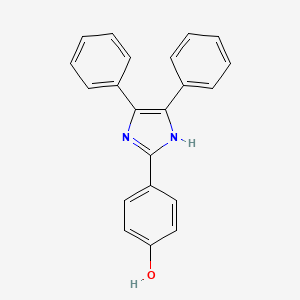
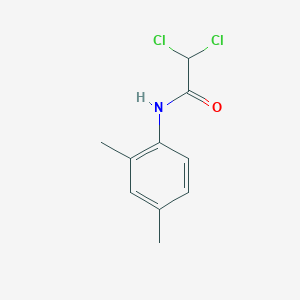
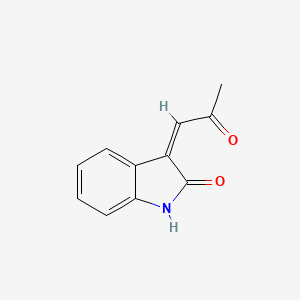
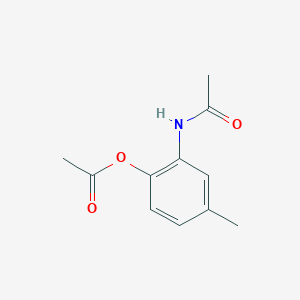
![2-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B1199844.png)
![N-[1-methyl-2-[2-(4-phenyl-1-piperazinyl)ethyl]-5-benzimidazolyl]-2-furancarboxamide](/img/structure/B1199846.png)
![7-methyl-2-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1199847.png)